molecular formula C20H20N6O B13033864 (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone

(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone

Cat. No.: B13033864
M. Wt: 360.4 g/mol
InChI Key: SQVKKKIVRLXDPA-UHFFFAOYSA-N
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Description

The compound (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone is a complex heterocyclic molecule. It features an imidazo[1,2-a]pyridine core, which is known for its broad range of biological activities and applications in medicinal chemistry. The presence of pyrazole and pyridine rings further enhances its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields high amounts of the target compound.

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation . This method is advantageous due to its eco-friendliness and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Biology

Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential to treat diseases such as cancer and infectious diseases. The imidazo[1,2-a]pyridine core is particularly noted for its therapeutic potential .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone lies in its combination of the imidazo[1,2-a]pyridine core with pyrazole and pyridine rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in research and industry.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

[2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-(6-tert-butylpyridin-3-yl)methanone

InChI

InChI=1S/C20H20N6O/c1-20(2,3)15-6-4-12(8-22-15)18(27)17-19(21)25-16-7-5-13(11-26(16)17)14-9-23-24-10-14/h4-11H,21H2,1-3H3,(H,23,24)

InChI Key

SQVKKKIVRLXDPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)C2=C(N=C3N2C=C(C=C3)C4=CNN=C4)N

Origin of Product

United States

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